molecular formula C22H24N2O4 B2450394 2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-[(4-methylphenyl)methyl]acetamide CAS No. 898431-29-3

2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-[(4-methylphenyl)methyl]acetamide

Cat. No. B2450394
CAS RN: 898431-29-3
M. Wt: 380.444
InChI Key: RFFANVOEOPOLAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-[(4-methylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research on isoquinoline derivatives, similar in structure to the compound of interest, has unveiled their ability to form complex structures with potential applications in material science and fluorescence studies. For instance, Karmakar et al. (2007) investigated the structural aspects of two amide-containing isoquinoline derivatives, revealing their propensity to form gels and crystalline solids with mineral acids. These compounds also exhibited enhanced fluorescence emission in host–guest complexes, pointing towards their utility in developing fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

The synthesis and evaluation of methoxy-indolo[2,1‐a]isoquinolines and their derivatives have demonstrated potential antitumor activities. Ambros et al. (1988) synthesized methoxy‐indoloisoquinolines, which showed cytostatic activity against leukemia and mammary tumor cells in vitro, suggesting their potential in cancer research and therapy (Ambros, Angerer, & Wiegrebe, 1988).

Topoisomerase I Inhibitors

Nagarajan et al. (2006) synthesized indenoisoquinoline derivatives as topoisomerase I inhibitors with potent cytotoxicity against cancer cells, highlighting their promise in developing new cancer therapies. These compounds were evaluated for their ability to inhibit topoisomerase I and demonstrated significant cytotoxicity in human cancer cell lines (Nagarajan et al., 2006).

Osteoarthritis Research

A novel chemical compound structurally related to the query was identified for its potential in early osteoarthritis treatment. Inagaki et al. (2022) found that a specific isoquinoline derivative attenuated matrix metalloproteinase (MMP) mRNA expression, suggesting its utility in managing osteoarthritis by targeting matrix-degrading enzymes (Inagaki et al., 2022).

Antiviral and Antiapoptotic Effects

Ghosh et al. (2008) synthesized and evaluated a novel anilidoquinoline derivative for its therapeutic efficacy against Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects, marking its potential in treating viral infections (Ghosh et al., 2008).

properties

IUPAC Name

2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-16-6-8-17(9-7-16)14-23-21(25)15-28-20-5-3-4-19-18(20)10-11-24(22(19)26)12-13-27-2/h3-11H,12-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFANVOEOPOLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC3=C2C=CN(C3=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-[(4-methylphenyl)methyl]acetamide

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